molecular formula C20H15N3O B14167673 4-[4-(Phenylamino)phthalazin-1-yl]phenol CAS No. 488709-00-8

4-[4-(Phenylamino)phthalazin-1-yl]phenol

Cat. No.: B14167673
CAS No.: 488709-00-8
M. Wt: 313.4 g/mol
InChI Key: CMTXKPAYLLOKLQ-UHFFFAOYSA-N
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Description

4-[4-(Phenylamino)phthalazin-1-yl]phenol is a chemical compound belonging to the class of phthalazine derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound includes a phthalazine ring system substituted with a phenylamino group and a phenol group, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Phenylamino)phthalazin-1-yl]phenol typically involves the reaction of phthalazine derivatives with phenylamine and phenol under specific conditions. One common method includes the use of a Friedel-Crafts reaction, where phthalazine is reacted with phenylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then further reacted with phenol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Phenylamino)phthalazin-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-[4-(Phenylamino)phthalazin-1-yl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer properties, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2).

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-[4-(Phenylamino)phthalazin-1-yl]phenol involves its interaction with specific molecular targets. For example, as a VEGFR-2 inhibitor, it binds to the active site of the receptor, preventing the binding of vascular endothelial growth factor (VEGF) and subsequent signaling pathways that promote angiogenesis. This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy.

Comparison with Similar Compounds

4-[4-(Phenylamino)phthalazin-1-yl]phenol can be compared with other phthalazine derivatives such as:

    Vatalanib: Another VEGFR-2 inhibitor with similar anticancer properties.

    Azelastin: An antihistamine with a different mechanism of action but similar structural features.

    Hydralazine: An antihypertensive agent that also contains a phthalazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

488709-00-8

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

4-(4-anilinophthalazin-1-yl)phenol

InChI

InChI=1S/C20H15N3O/c24-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)20(23-22-19)21-15-6-2-1-3-7-15/h1-13,24H,(H,21,23)

InChI Key

CMTXKPAYLLOKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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